
Methyl 7-(5-octyl-1,2-dioxolan-3-YL)heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-(5-octyl-1,2-dioxolan-3-yl)heptanoate: is an organic compound characterized by the presence of a dioxolane ring and a long alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(5-octyl-1,2-dioxolan-3-yl)heptanoate typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 7-(5-octyl-1,2-dioxolan-3-yl)heptanoate can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 7-(5-octyl-1,2-dioxolan-3-yl)heptanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 7-(5-octyl-1,2-dioxolan-3-yl)heptanoate involves its interaction with various molecular targets and pathways. The dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions . Additionally, the long alkyl chain can influence the compound’s solubility and interaction with biological membranes .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxolane: A related compound with a similar ring structure but different alkyl substituents.
1,3-Dioxane: Another related compound with a six-membered ring structure.
Uniqueness: Methyl 7-(5-octyl-1,2-dioxolan-3-yl)heptanoate is unique due to its specific combination of a dioxolane ring and a long octyl chain, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
95336-48-4 |
|---|---|
Molekularformel |
C19H36O4 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
methyl 7-(5-octyldioxolan-3-yl)heptanoate |
InChI |
InChI=1S/C19H36O4/c1-3-4-5-6-7-10-13-17-16-18(23-22-17)14-11-8-9-12-15-19(20)21-2/h17-18H,3-16H2,1-2H3 |
InChI-Schlüssel |
AVPIZVUFPITDED-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1CC(OO1)CCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


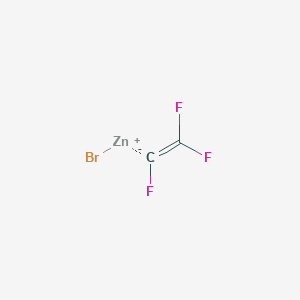
![2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol](/img/structure/B14344420.png)
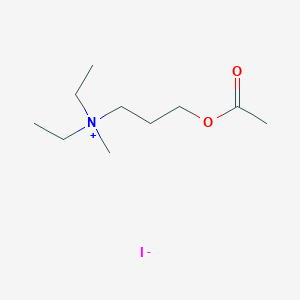

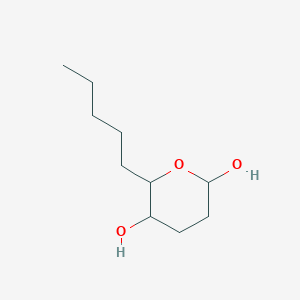

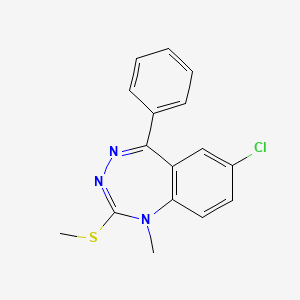
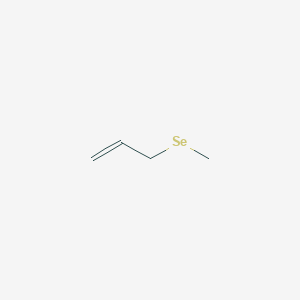
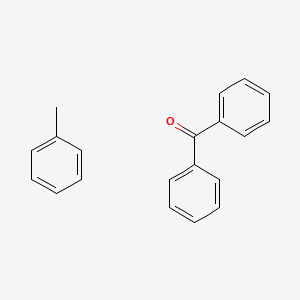
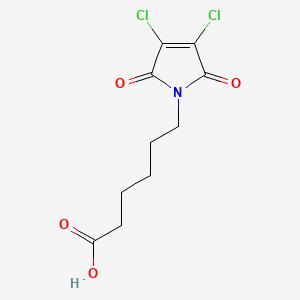
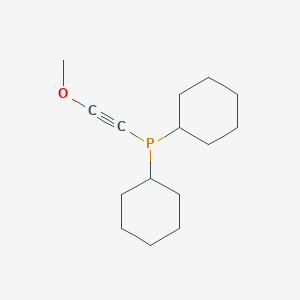
![2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide](/img/structure/B14344485.png)

![2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14344514.png)
